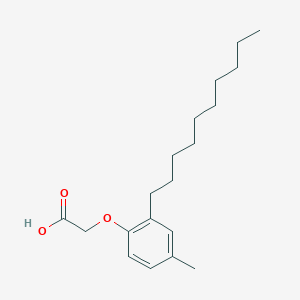

(2-Decyl-4-methylphenoxy)acetic acid

Description

“(2-Decyl-4-methylphenoxy)acetic acid” is a synthetic acetic acid derivative characterized by a phenoxy group substituted with a decyl chain (C₁₀H₂₁) at the 2-position and a methyl group (CH₃) at the 4-position. This structural configuration imparts unique physicochemical properties, such as increased lipophilicity and reduced water solubility compared to simpler acetic acid derivatives like formic acid or glacial acetic acid .

Properties

Molecular Formula |

C19H30O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-(2-decyl-4-methylphenoxy)acetic acid |

InChI |

InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-17-14-16(2)12-13-18(17)22-15-19(20)21/h12-14H,3-11,15H2,1-2H3,(H,20,21) |

InChI Key |

CYKIGZYCZRFIGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=C(C=CC(=C1)C)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2-Decyl-4-methylphenol

4-Methylphenol undergoes alkylation with decyl bromide or iodide in the presence of a base (e.g., NaOH or K₂CO₃). The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 6–12 hours. The base deprotonates the phenolic hydroxyl group, enhancing nucleophilicity for the SN2 displacement of the decyl halide.

Key Conditions :

Step 2: Carboxylation with Chloroacetic Acid

The alkylated phenol reacts with chloroacetic acid in an alkaline aqueous medium. Sodium hydroxide facilitates the formation of the phenoxide ion, which displaces the chloride from chloroacetic acid.

Reaction Protocol :

- 2-Decyl-4-methylphenol (1 mol) is dissolved in 10% NaOH (200 mL).

- Chloroacetic acid (1.2 mol) is added dropwise at 60–70°C.

- The mixture is refluxed for 4–6 hours, then acidified to pH 2–3 with HCl to precipitate the product.

Optimization Insights :

- Excess chloroacetic acid (20–30%) ensures complete reaction.

- Yield: 75–90% after recrystallization from ethanol/water.

One-Pot Alkylation-Carboxylation Using Phase-Transfer Catalysts

To streamline synthesis, a one-pot method combines alkylation and carboxylation in a single reactor. This approach reduces intermediate isolation steps and improves efficiency.

Procedure :

- 4-Methylphenol, decyl bromide, chloroacetic acid, and NaOH are combined in a water-DMF mixture.

- Tetrabutylammonium bromide (0.1 mol%) is added as a phase-transfer catalyst.

- The reaction is heated at 90°C for 8–10 hours with vigorous stirring.

Advantages :

Industrial-Scale Production via Continuous Flow Reactors

For large-scale synthesis, continuous flow systems enhance heat transfer and mixing efficiency. A patent by CN104447290A outlines a protocol adaptable to (2-Decyl-4-methylphenoxy)acetic acid:

Alkylation Stage :

Carboxylation Stage :

Output :

Catalytic Esterification-Hydrolysis Route

An alternative method involves synthesizing the ester intermediate, followed by hydrolysis to the acid:

Step 1: Ester Formation

2-Decyl-4-methylphenol reacts with chloroacetic acid methyl ester using phosphonitrilic chloride (PNT) and N-methylmorpholine (NMM) as activators.

Conditions :

Step 2: Hydrolysis to Acid

The ester is hydrolyzed in 5% NaOH at 60°C for 2 hours, then acidified to yield the free acid.

Advantages :

- High-purity product (99.5%) due to mild hydrolysis conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation-Carboxylation | 75–90 | 95–98 | High | Moderate |

| One-Pot Synthesis | 68–78 | 90–95 | Moderate | High |

| Continuous Flow | 85–95 | 98–99 | Very High | High |

| Esterification-Hydrolysis | 80–88 | 99–99.5 | Low | Low |

Challenges and Optimization Strategies

- Byproduct Formation : Chlorination at undesired positions (e.g., 6-carbon) may occur if reaction pH exceeds 11. Mitigated by maintaining pH 8–9 during carboxylation.

- Solvent Selection : DMF increases yield but complicates recycling. Substituting with acetonitrile reduces environmental impact.

- Catalyst Recovery : Iron phthalocyanine (FePc) catalysts can be reused up to 5 times without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

(2-Decyl-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

(2-Decyl-4-methylphenoxy)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of (2-Decyl-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinctiveness lies in its bulky phenoxy substituents. Below is a comparative analysis with structurally related acetic acid derivatives:

| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility in Water | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| (2-Decyl-4-methylphenoxy)acetic acid | 2-Decyl, 4-Methyl | ~336.5 (calculated) | Low | Not reported | Surfactants, Antimicrobials (hypothetical) |

| (2,4-Dichlorophenoxy)acetic acid (2,4-D) | 2,4-Dichloro | 221.04 | Moderate (0.9 g/L) | 138 | Herbicide |

| (4-Chloro-2-methylphenoxy)acetic acid (MCPA) | 4-Chloro, 2-Methyl | 200.62 | Moderate (0.7 g/L) | 119–121 | Herbicide |

| Phenoxyacetic acid | Unsubstituted phenoxy | 152.15 | High (1.2 g/L) | 99–101 | Pharmaceutical intermediates |

Key Findings :

Lipophilicity and Solubility: The decyl and methyl substituents in “this compound” drastically reduce water solubility compared to unsubstituted phenoxyacetic acid or chlorinated derivatives like 2,4-D. This property may enhance its utility in non-polar formulations but limit aqueous applications . Chlorinated analogs (e.g., 2,4-D, MCPA) exhibit moderate solubility due to polar C-Cl bonds, balancing herbicidal efficacy with environmental mobility .

Reactivity and Acidity: The electron-donating decyl and methyl groups likely decrease the acidity (increase pKa) of the acetic acid moiety compared to electron-withdrawing chlorine-substituted derivatives. For instance, phenoxyacetic acid has a pKa of ~3.2, while 2,4-D has a lower pKa (~2.6) due to chlorine’s inductive effects .

Biological Activity: Chlorinated phenoxyacetic acids (2,4-D, MCPA) are potent herbicides due to their mimicry of auxin hormones. In contrast, the target compound’s long alkyl chain may favor antimicrobial activity by disrupting lipid membranes, though empirical studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.